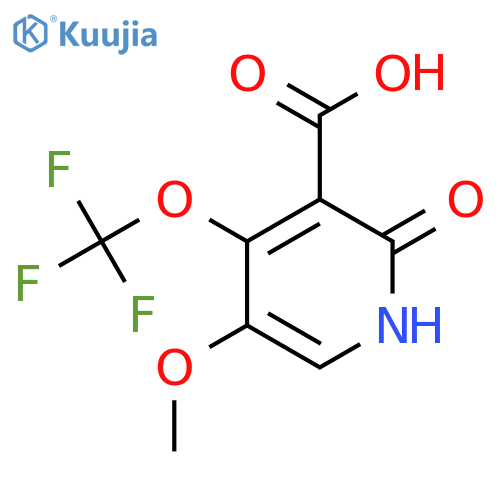Cas no 1804771-48-9 (2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid)

1804771-48-9 structure
商品名:2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid
CAS番号:1804771-48-9
MF:C8H6F3NO5
メガワット:253.13215303421
CID:4831922
2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid
-
- インチ: 1S/C8H6F3NO5/c1-16-3-2-12-6(13)4(7(14)15)5(3)17-8(9,10)11/h2H,1H3,(H,12,13)(H,14,15)
- InChIKey: JYXRVCXLTKSARE-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CNC(C=1C(=O)O)=O)OC)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 423
- トポロジー分子極性表面積: 84.9
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029095805-1g |
2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid |
1804771-48-9 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
1804771-48-9 (2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid) 関連製品
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 152840-81-8(Valine-1-13C (9CI))
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
